Atisine

Description

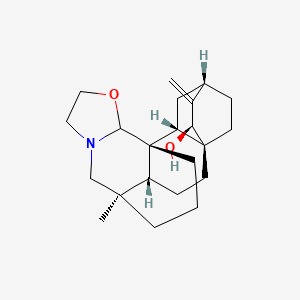

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,4S,6R,7S,10R,11R)-11-methyl-5-methylidene-16-oxa-13-azahexacyclo[9.6.3.24,7.01,10.02,7.013,17]docosan-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO2/c1-14-15-4-8-21(18(14)24)9-5-16-20(2)6-3-7-22(16,17(21)12-15)19-23(13-20)10-11-25-19/h15-19,24H,1,3-13H2,2H3/t15-,16+,17+,18+,19?,20-,21-,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVIBDAKHDJCNY-LHCLZMBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC3(C1CCC45C3CC(CC4)C(=C)C5O)C6N(C2)CCO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3C[C@H](CC4)C(=C)[C@H]5O)C6N(C2)CCO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963611 | |

| Record name | Atisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

466-43-3 | |

| Record name | Atisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation of the Atisine Biosynthesis Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atisine is a C20-diterpenoid alkaloid found in plants of the Aconitum genus, notably in non-toxic species like Aconitum heterophyllum. Unlike its highly toxic C19-diterpenoid alkaloid relatives (e.g., aconitine), this compound exhibits a range of pharmacological activities with lower toxicity, making it a compound of significant interest for drug development. The elucidation of its biosynthetic pathway is crucial for understanding its production in plants and for developing metabolic engineering strategies to enhance its yield. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the precursor pathways, key enzymatic steps, and relevant genes. It also includes detailed experimental protocols for key analyses and quantitative data to support further research and development.

The biosynthesis of this compound is a complex process that originates from primary metabolism, involving the integration of the glycolytic pathway, the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways for isoprenoid precursor supply, and the serine biosynthesis pathway for the provision of the nitrogen-containing moiety.[1][2]

The Core Biosynthetic Pathway of this compound

The biosynthesis of the this compound backbone is a multi-step process that begins with the universal C20-diterpene precursor, geranylgeranyl pyrophosphate (GGPP). The formation of the characteristic atisane (B1241233) skeleton involves a series of cyclization and rearrangement reactions catalyzed by diterpene synthases, followed by modifications mediated by cytochrome P450 monooxygenases and other enzymes.

Diagram of the this compound Biosynthesis Pathway

Caption: Proposed biosynthetic pathway of this compound from primary metabolism.

Quantitative Data

Table 1: this compound and Precursor Content in Aconitum Species

| Compound | Species | Tissue | Content | Method | Reference |

| This compound | A. heterophyllum | Root (High content accession) | 0.37% | HPLC | [3] |

| This compound | A. heterophyllum | Root (Low content accession) | 0.14% | HPLC | [3] |

| This compound | A. gymnandrum | Root (sterile seedlings) | 595.79 µg/g | UPLC-Q-TOF-MS | [4] |

| This compound | A. gymnandrum | Cell line (from root) | 264.82 µg/g | UPLC-Q-TOF-MS | [4] |

| Steviol | A. heterophyllum | Root (High content accession) | 0.06% | HPLC | [3] |

| Steviol | A. heterophyllum | Root (Low content accession) | 0.01% | HPLC | [3] |

Table 2: Relative Gene Expression in High vs. Low this compound Content Accessions of A. heterophyllum

| Gene | Enzyme/Function | Fold Change (High/Low) | Reference |

| G6PI | Glucose-6-phosphate isomerase | ~3-62 fold up-regulation | [3] |

| PFK | Phosphofructokinase | ~3-62 fold up-regulation | [3] |

| ALD | Fructose-bisphosphate aldolase | ~3-62 fold up-regulation | [3] |

| ENO | Enolase | ~3-62 fold up-regulation | [3] |

| PGDH | 3-phosphoglycerate dehydrogenase | ~3-62 fold up-regulation | [3] |

| PSAT | Phosphoserine aminotransferase | ~3-62 fold up-regulation | [3] |

| KO | ent-Kaurene oxidase | 21.29 | [3] |

| KH | ent-Kaurenoic acid hydroxylase | 2.16 | [3] |

Key Enzymes and Their Characterization

The biosynthesis of this compound involves several key enzyme families, including diterpene synthases and cytochrome P450 monooxygenases.

-

ent-Copalyl Diphosphate Synthase (CPS): This class II diterpene synthase catalyzes the initial cyclization of the linear GGPP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[5]

-

ent-Kaurene Synthase (KS) and ent-Kaurene Synthase-Like (KSL): These class I diterpene synthases utilize ent-CPP as a substrate to produce the tetracyclic diterpene skeletons of ent-kaurene and ent-atisane, respectively.[6]

-

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is responsible for the oxidative modifications of the diterpene skeletons. Key enzymes include ent-kaurene oxidase (KO) and ent-kaurenoic acid hydroxylase (KH), which are involved in the formation of steviol from ent-kaurene.[3] Similar P450s are presumed to be involved in the conversion of ent-atisane to atisenol.

-

Serine Decarboxylase (SDC): This enzyme catalyzes the decarboxylation of L-serine to produce ethanolamine, which serves as the nitrogen donor for the formation of the characteristic oxazolidine (B1195125) ring in this compound.[7]

-

Transaminase (TA): A putative transaminase is thought to catalyze the incorporation of the ethanolamine moiety into the diterpene scaffold.[8]

Experimental Protocols

Quantification of this compound and Precursors by LC-MS/MS

Objective: To accurately quantify the concentration of this compound and its precursors (e.g., steviol, atisenol) in plant tissues.

Workflow Diagram:

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Protocol:

-

Sample Preparation:

-

Freeze-dry plant tissue and grind to a fine powder.

-

Accurately weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol (v/v) containing an appropriate internal standard (e.g., a deuterated analog if available).

-

Vortex thoroughly and sonicate for 30 minutes.

-

Centrifuge at 13,000 x g for 15 minutes.

-

Collect the supernatant and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

-

LC-MS/MS Conditions (example):

-

LC System: Agilent 1290 Infinity II or equivalent.

-

Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then re-equilibrate at 5% B for 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

MS System: Agilent 6460 Triple Quadrupole or equivalent.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

This compound: Precursor ion [M+H]+ m/z 434.3 -> Product ions (e.g., m/z 122.1, 416.3)

-

Steviol: Precursor ion [M+H]+ m/z 319.2 -> Product ions (e.g., m/z 273.2, 301.2)

-

Atisenol: Precursor ion [M+H]+ m/z 303.2 -> Product ions (to be determined based on fragmentation).

-

-

Optimize fragmentor voltage and collision energy for each compound.

-

-

Quantification:

-

Prepare a calibration curve using authentic standards of this compound and other target compounds.

-

Calculate the concentration of each analyte in the samples based on the peak area ratios relative to the internal standard and the calibration curve.

-

Gene Expression Analysis by qRT-PCR

Objective: To quantify the transcript levels of candidate genes involved in this compound biosynthesis.

Workflow Diagram:

Caption: Workflow for gene expression analysis by qRT-PCR.

Protocol:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from approximately 100 mg of fresh plant tissue using a plant RNA extraction kit or the TRIzol method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a NanoDrop spectrophotometer and agarose (B213101) gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

-

qRT-PCR:

-

Design gene-specific primers for the target genes (e.g., CPS, KS, KO, KH, SDC) and a reference gene (e.g., actin or ubiquitin). Primers should be 18-24 bp long, have a Tm of 58-62 °C, and amplify a product of 100-200 bp.

-

Perform qRT-PCR in a 20 µL reaction volume containing:

-

10 µL 2x SYBR Green Master Mix

-

1 µL forward primer (10 µM)

-

1 µL reverse primer (10 µM)

-

2 µL diluted cDNA (e.g., 1:10)

-

6 µL nuclease-free water

-

-

Thermal Cycling Conditions:

-

Initial denaturation: 95 °C for 3 min

-

40 cycles of:

-

Denaturation: 95 °C for 15 s

-

Annealing/Extension: 60 °C for 30 s

-

-

Melt curve analysis: 65 °C to 95 °C with a 0.5 °C increment.

-

-

-

Data Analysis:

-

Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

-

Heterologous Expression and Functional Characterization of Diterpene Synthases

Objective: To confirm the enzymatic function of candidate CPS and KSL genes.

Workflow Diagram:

References

- 1. Integrating Metabolomics and Transcriptomics to Unveil this compound Biosynthesis in Aconitum gymnandrum Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular dissection of pathway components unravel this compound biosynthesis in a non-toxic Aconitum species, A. heterophyllum Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plants synthesize ethanolamine by direct decarboxylation of serine using a pyridoxal phosphate enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Labyrinth of Atisine: A Technical Guide to its Total Synthesis and Analogues

For Researchers, Scientists, and Drug Development Professionals

Atisine, a complex diterpenoid alkaloid, has long captivated the attention of synthetic chemists due to its intricate polycyclic architecture and potential as a scaffold for drug discovery. This technical guide provides an in-depth analysis of the total synthesis of this compound and its analogues, focusing on key strategies, quantitative data, and detailed experimental protocols.

Core Synthetic Strategies: A Comparative Overview

The total synthesis of this compound has been approached through various innovative strategies, each with its own set of advantages and challenges. Early groundbreaking work by Nagata and coworkers laid the foundation, while more recent approaches have focused on efficiency and stereocontrol. A unified strategy starting from a common intermediate to access different alkaloid skeletons, including this compound, has also been reported, showcasing the elegance of modern synthetic chemistry.

Key bond formations and strategic disconnections often revolve around the construction of the challenging bicyclo[2.2.2]octane core and the intricate network of stereocenters. Prominent strategies employed in the synthesis of this compound and its analogues include:

-

Intramolecular Double Michael Reaction: This powerful cascade reaction has been utilized to construct the polycyclic core of this compound with excellent stereocontrol.

-

Diels-Alder Cycloaddition: This pericyclic reaction has proven effective in forming the bicyclo[2.2.2]octane ring system, a key structural motif of the atisane (B1241233) skeleton.

-

Hofmann-Löffler-Freytag (HLF) Reaction and its Modifications: The Suárez modification of the HLF reaction has been instrumental in achieving selective C-H activation for the formation of key nitrogen-containing rings.[1]

-

Mukaiyama Peroxygenation: This reaction has been used for the cleavage of specific carbon-carbon bonds to facilitate skeletal rearrangements.[1]

-

Biomimetic Approaches: Inspired by the proposed biosynthetic pathways, these strategies aim to mimic nature's approach to constructing these complex molecules.[2][3]

Quantitative Analysis of Synthetic Routes

The efficiency of a synthetic route is a critical factor for its practical application. The following tables summarize key quantitative data from selected total syntheses of this compound and its analogues, allowing for a direct comparison of their efficiencies.

| Target Molecule | Starting Material | Key Strategy | Number of Steps | Overall Yield (%) | Reference |

| (±)-Atisine | ortho-toluidine | Intramolecular Double Michael Reaction | ~30 | Not Reported | Nagata et al. |

| (-)-Methyl Atisenoate | (-)-Steviol | Unified Approach (Mukaiyama oxidation/fragmentation) | 6 | Not Reported | Baran et al.[1] |

| (-)-Isothis compound | (-)-Steviol | Unified Approach (Suárez-HLF reaction) | 13 | Not Reported | Baran et al.[1] |

| Azitine | Cyclohex-2-en-1-one | Oxidative Dearomatization/Diels-Alder | 17 | Not Reported | Unspecified |

| Dihydroajaconine | Not Specified | Bioinspired C-H oxidation, aza-Prins cyclization | Not Reported | Not Reported | Unspecified[2] |

Key Synthetic Transformations: Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate some of the pivotal retrosynthetic analyses and synthetic transformations in the journey towards this compound and its analogues.

Caption: A simplified retrosynthetic analysis of this compound.

Caption: The Diels-Alder approach to the bicyclo[2.2.2]octane core.

Caption: Workflow of the Hofmann-Löffler-Freytag reaction.

Experimental Protocols for Key Reactions

This section provides detailed methodologies for key experiments cited in the synthesis of this compound and its analogues. These protocols are adapted from the supplementary information of the referenced literature and are intended for use by trained professionals in a laboratory setting.

Protocol 1: Suárez Modification of the Hofmann-Löffler-Freytag (HLF) Reaction for C20-Selective C-H Activation[1]

This protocol describes the formation of the this compound skeleton through a C20-selective C-H activation.

Materials:

-

Phosphoramidate (B1195095) precursor

-

Iodobenzene (B50100) diacetate (PhI(OAc)₂)

-

Iodine (I₂)

-

Dichloromethane (B109758) (DCM), freshly distilled

-

Cyclohexane (B81311), freshly distilled

-

Inert atmosphere (Argon or Nitrogen)

-

Photoreactor or a high-intensity lamp

Procedure:

-

To a solution of the phosphoramidate precursor in a 1:1 mixture of dichloromethane and cyclohexane is added iodobenzene diacetate (1.5 equiv) and iodine (1.0 equiv).

-

The reaction mixture is sparged with argon for 15 minutes.

-

The mixture is then irradiated with a high-intensity lamp at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

The aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired iodo-imine product.

Protocol 2: Mukaiyama Peroxygenation and Fragmentation[1]

This protocol details the conversion of the ent-kaurane skeleton to the ent-atisane skeleton.

Materials:

-

ent-Kaurane starting material (e.g., a derivative of steviol)

-

Cobalt(II) acetylacetonate (B107027) (Co(acac)₂)

-

Bis(trimethylsilyl) peroxide (TMSOOTMS)

-

1,2-Dichlorethane (DCE), anhydrous

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a solution of the ent-kaurane starting material in anhydrous 1,2-dichloroethane (B1671644) is added Co(acac)₂ (0.1 equiv).

-

The mixture is stirred at room temperature under an argon atmosphere.

-

Bis(trimethylsilyl) peroxide (2.0 equiv) is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-16 hours.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The mixture is extracted with ethyl acetate (B1210297) (3 x 25 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The residue is purified by silica gel chromatography to yield the fragmented product containing the bicyclo[2.2.2]octane system.

Protocol 3: Intramolecular Double Michael Reaction

This generalized protocol outlines the key steps for a base-catalyzed intramolecular double Michael addition to form a polycyclic system.

Materials:

-

Acyclic precursor containing two Michael acceptor moieties and a nucleophilic Michael donor

-

A suitable base (e.g., potassium tert-butoxide, sodium hydride)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

The acyclic precursor is dissolved in the anhydrous aprotic solvent under an inert atmosphere.

-

The solution is cooled to a suitable temperature (e.g., 0 °C or -78 °C) to control the reaction rate and selectivity.

-

The base (1.1 - 1.5 equivalents) is added portion-wise to the solution.

-

The reaction mixture is stirred at the chosen temperature for a specified period (typically 1-4 hours), monitoring the progress by TLC.

-

Once the reaction is complete, it is quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride.

-

The mixture is allowed to warm to room temperature and then extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with water and brine, dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography to afford the desired polycyclic product.

This guide provides a foundational understanding of the synthetic efforts towards this compound and its analogues. The provided data and protocols, drawn from peer-reviewed literature, are intended to serve as a valuable resource for researchers in the field of natural product synthesis and medicinal chemistry. Further exploration of the cited literature is encouraged for a more comprehensive understanding of the nuances of each synthetic approach.

References

Atisine from Aconitum heterophyllum: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atisine, a diterpenoid alkaloid found in Aconitum heterophyllum Wall. ex Royle, stands out within its genus for its relatively low toxicity, making it a compound of significant interest for pharmaceutical research and development. This technical guide provides an in-depth overview of the natural sources of this compound, focusing on its primary botanical origin, A. heterophyllum. It details the distribution of this compound within the plant, factors influencing its concentration, and comprehensive protocols for its extraction, isolation, and purification. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics derived from botanical sources.

Natural Sources of this compound

This compound is a characteristic alkaloid of the Aconitum genus, with its most significant and commercially viable source being Aconitum heterophyllum. This species is a perennial herb native to the alpine and sub-alpine regions of the Himalayas.

Distribution within Aconitum heterophyllum

The primary repository of this compound within the plant is the tuberous roots. While other parts of the plant may contain this compound, the concentration is highest in the roots, making them the exclusive part of the plant harvested for this compound extraction. Research indicates that this compound is not detected in the shoot tissues of the plant[1].

Factors Influencing this compound Content

The concentration of this compound in A. heterophyllum tubers is subject to variation based on several factors:

-

Harvesting Season: The alkaloidal content, including this compound, fluctuates with the plant's life cycle. Tubers harvested in November and December generally exhibit a higher this compound content (around 0.43%) compared to those harvested in May-June (around 0.35%). However, for maximum overall tuber yield, harvesting is recommended in October-November.

-

Plant Accession and Genetics: Significant variations in this compound content have been observed between different accessions of A. heterophyllum. For instance, high-content accessions have been reported to contain up to 0.37% this compound in the roots, which is significantly higher than low-content accessions (0.14%)[1].

-

Geographical Location and Altitude: The environmental conditions at different altitudes can influence the phytochemical profile of the plant.

Quantitative Data on this compound Content

The following tables summarize the quantitative data on this compound and total alkaloid content in Aconitum heterophyllum as reported in the literature.

Table 1: this compound and Total Alkaloid Content in Aconitum heterophyllum Tubers

| Component | Concentration Range (%) | Notes |

| This compound | 0.19 - 0.43 | Varies with harvesting season and plant accession[1]. |

| Total Alkaloids | 0.79 | The roots contain a complex mixture of alkaloids. |

Table 2: Other Major Alkaloids in Aconitum heterophyllum Tubers

| Alkaloid | Concentration (%) |

| Heterthis compound | 0.3 |

| Other alkaloids | Present (e.g., histisine, heterophyllisine, heterophylline, heterophyllidine, atidine, hitidine) |

Experimental Protocols for Isolation and Purification

The isolation of this compound from Aconitum heterophyllum roots typically involves a multi-step process encompassing extraction, acid-base partitioning to separate alkaloids, and chromatographic purification.

General Alkaloid Extraction

A standard method for the extraction of total alkaloids from Aconitum species involves an acid-base extraction technique.

Protocol 3.1.1: Acid-Base Extraction of Total Alkaloids

-

Maceration: The dried and powdered tuberous roots of A. heterophyllum are macerated with a suitable organic solvent, often with the addition of an acid to facilitate the extraction of alkaloids as their salts. A common approach is to use 95% ethanol (B145695) containing a small amount of hydrochloric acid and extract using a heat reflux method for several hours. This process is typically repeated three times to ensure exhaustive extraction[2].

-

Solvent Evaporation: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

-

Acidification and Defatting: The resulting residue is dissolved in an acidic aqueous solution (e.g., 1% HCl)[2]. This acidic solution is then washed with a non-polar organic solvent, such as petroleum ether or diethyl ether, to remove non-alkaloidal, lipophilic impurities.

-

Basification: The acidic aqueous layer containing the protonated alkaloids is then basified to a pH of approximately 9.5-10 with an alkali, such as ammonia (B1221849) solution or sodium hydroxide[2]. This deprotonates the alkaloids, converting them into their free base form.

-

Liquid-Liquid Extraction: The basified aqueous solution is then extracted multiple times with a water-immiscible organic solvent like chloroform (B151607) or dichloromethane[2]. The free-base alkaloids will partition into the organic layer.

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated under reduced pressure to yield the crude total alkaloid extract.

Chromatographic Purification of this compound

The crude alkaloid extract is a complex mixture and requires further purification to isolate this compound. Column chromatography is a standard technique for this purpose.

Protocol 3.2.1: Column Chromatography

-

Stationary Phase: A silica (B1680970) gel column is typically used as the stationary phase.

-

Sample Loading: The crude alkaloid extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a solvent system of increasing polarity. A common mobile phase for separating Aconitum alkaloids is a gradient of n-hexane, acetone, and diethylamine[3]. The fractions are collected sequentially.

-

Fraction Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. Visualization can be achieved using UV light and a suitable staining reagent like Dragendorff's reagent, which is specific for alkaloids[3].

-

Purification: Fractions containing this compound are combined and may require further purification by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Advanced Purification Techniques

For higher purity and more efficient separation, advanced chromatographic techniques can be employed.

Protocol 3.3.1: pH-Zone-Refining Counter-Current Chromatography (CCC)

This technique has been successfully used for the preparative isolation of this compound from Aconitum species[2].

-

Two-Phase Solvent System: A suitable two-phase solvent system is selected. For example, a system composed of petroleum ether–ethyl acetate–methanol–water can be used[2].

-

pH Gradient: A pH gradient is established by adding a base (e.g., triethylamine) to the stationary phase and an acid (e.g., hydrochloric acid) to the mobile phase[2].

-

Separation: The crude alkaloid extract is introduced into the CCC instrument, and the separation is carried out based on the differential partitioning of the alkaloids in the two-phase system as they move through the column under the influence of the pH gradient. This method allows for the isolation of this compound with high purity[2].

Visualizations

This compound Biosynthetic Pathway

The biosynthesis of this compound in Aconitum heterophyllum is a complex process involving multiple interconnected metabolic pathways, starting from glycolysis and leading to the formation of the diterpenoid skeleton, which is then aminated to form the final alkaloid.

References

Atisine's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atisine, a diterpenoid alkaloid, has emerged as a compound of interest in oncology research due to its demonstrated anti-tumor activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on cancer cells, with a focus on apoptosis induction, cell cycle arrest, and the modulation of key signaling pathways. The information presented herein is curated from primary research and is intended to serve as a resource for professionals in drug discovery and development.

Core Anti-Cancer Mechanisms of this compound

This compound and its derivatives exert their anti-cancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and inhibiting cell proliferation by halting the cell cycle at a critical checkpoint.

Induction of Apoptosis

This compound has been shown to trigger the intrinsic pathway of apoptosis, a tightly regulated process of cell suicide. This is primarily achieved through the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis.

The mechanism involves:

-

Upregulation of Pro-Apoptotic Proteins: this compound treatment leads to an increase in the expression of Bax, a pro-apoptotic member of the Bcl-2 family.

-

Downregulation of Anti-Apoptotic Proteins: Concurrently, this compound suppresses the expression of Bcl-2, an anti-apoptotic protein that prevents the initiation of the apoptotic cascade.

-

Activation of Caspase Cascade: The resulting increase in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This event initiates a cascade of caspase activation, including the cleavage and activation of caspase-3, the primary executioner caspase. Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

Signaling Pathway for this compound-Induced Apoptosis

Caption: this compound induces apoptosis by altering the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction and caspase-3 activation.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound derivatives have been observed to halt the progression of the cell cycle at the G2/M transition phase. This prevents cancer cells from dividing and proliferating. Further investigation is needed to elucidate the precise molecular players, such as cyclin-dependent kinases (CDKs) and cyclins, that are targeted by this compound to mediate this cell cycle arrest.

Quantitative Data on Anti-Cancer Activity

The cytotoxic effects of this compound and its derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells, are summarized below.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Honthis compound | MCF-7 | Breast Cancer | 3.16 | [1] |

| Delphthis compound C | A549 | Lung Adenocarcinoma | 2.36 | [1] |

| Brunonianine B | Caco-2 | Colorectal Adenocarcinoma | 3.14 | [1] |

| Brunonianine B | Skov-3 | Ovarian Cancer | 2.20 | [1] |

| Brunonianine C | Caco-2 | Colorectal Adenocarcinoma | 2.41 | [1] |

Key Experimental Protocols

This section details the methodologies for the key experiments used to elucidate the mechanism of action of this compound in cancer cells.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound for specific time periods (e.g., 24, 48, 72 hours).

-

MTT Incubation: Following treatment, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Workflow for Cell Viability Assay

Caption: A streamlined workflow for determining the IC50 of this compound using the MTT assay.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Methodology:

-

Cell Treatment: Cells are treated with this compound at the desired concentrations and for the appropriate duration.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

Objective: To detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Methodology:

-

Protein Extraction: Following treatment with this compound, cells are lysed to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, Caspase-3, β-actin).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

Western Blot Workflow for Apoptosis Marker Analysis

Caption: The sequential steps involved in analyzing protein expression changes using Western blotting.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its derivatives are promising candidates for further investigation as anti-cancer agents. Their ability to induce apoptosis and halt cell cycle progression in cancer cells provides a solid foundation for their development as therapeutic agents.

Future research should focus on:

-

Elucidating the specific molecular targets of this compound within the cell cycle machinery.

-

Investigating the effects of this compound on other key cancer-related signaling pathways, such as the PI3K/Akt and MAPK pathways, to gain a more comprehensive understanding of its mechanism of action.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical animal models of cancer.

-

Exploring the potential of this compound in combination with existing chemotherapeutic agents to enhance their efficacy and overcome drug resistance.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the anti-cancer properties of this compound. Further in-depth studies are warranted to fully unlock the therapeutic potential of this natural compound.

References

Atisine Diterpenoid Alkaloid: A Comprehensive Technical Guide on its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atisine, a C20-diterpenoid alkaloid, is a naturally occurring compound predominantly isolated from plants of the Aconitum, Delphinium, and Spiraea genera.[1][2] Characterized by a relatively simple atisane-type pentacyclic skeleton, this compound serves as a crucial biosynthetic precursor for a diverse array of other diterpenoid alkaloids.[1][2] Its wide range of biological activities, coupled with a lower toxicity profile compared to other aconitine-type alkaloids, has positioned this compound and its derivatives as significant compounds of interest in medicinal chemistry and pharmacology for potential therapeutic applications.[1] This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its anti-inflammatory, analgesic, anti-arrhythmic, and antimicrobial activities, supported by quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data available for this compound and related diterpenoid alkaloids, providing a comparative overview of their efficacy and toxicity.

Table 1: Analgesic and Anti-arrhythmic Activity of this compound and Related Alkaloids

| Compound | Assay | Organism | Dosage/Concentration | Effect | Reference |

| Aconicatisulfonine A | Acetic acid-induced writhing | Mice | 0.1, 0.3, 1.0 mg/kg (i.p.) | 23.3%, 43.2%, 50.3% reduction in writhing | [1] |

| Aconicatisulfonine B | Acetic acid-induced writhing | Mice | 0.1, 0.3, 1.0 mg/kg (i.p.) | 46.6%, 64.7%, 75.7% reduction in writhing | [1] |

| Atidine | Aconitine-induced arrhythmia | Rats | ED50: 5 mg/kg | Anti-arrhythmic effect | [1] |

| Dihydrothis compound | Aconitine-induced arrhythmia | Rats | ED50: 1 mg/kg | Anti-arrhythmic effect | [1] |

Table 2: Cytotoxicity of this compound-Type Diterpenoid Alkaloids

| Compound | Cell Line | IC50 (µM) | Reference |

| Honthis compound | MCF-7 (Breast Cancer) | 3.16 | [1] |

| Delphthis compound C | A549 (Lung Adenocarcinoma) | 2.36 | [1] |

Table 3: Acute Toxicity of this compound-Type Diterpenoid Alkaloids

| Compound | Organism | Route of Administration | LD50 (mg/kg) | Reference |

| This compound | Mice | i.v. | 9 | [1] |

| Isothis compound | Mice | i.v. | 8 | [1] |

| Dihydrothis compound | Mice | i.v. | 38 | [1] |

| Atidine | Mice | i.v. | 58 | [1] |

| Coryphidine | Mice | i.v. | 20 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacological properties.

Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This widely used model assesses peripheral analgesic activity by inducing a stereotyped stretching and writhing behavior in mice through the intraperitoneal injection of an irritant, typically acetic acid.

Protocol:

-

Animal Model: Male Kunming mice (18-22 g) are typically used.

-

Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week prior to the experiment.

-

Grouping and Administration: Mice are randomly divided into control and treatment groups. The test compounds (e.g., this compound derivatives) are administered intraperitoneally (i.p.) at various doses. A positive control group receives a standard analgesic drug like morphine, and a negative control group receives the vehicle.

-

Induction of Writhing: Thirty minutes after drug administration, each mouse is injected i.p. with 0.6% acetic acid solution at a volume of 10 mL/kg body weight.

-

Observation: Immediately after the acetic acid injection, the mice are placed in individual observation chambers. The number of writhes (a response characterized by a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a period of 15-20 minutes.

-

Data Analysis: The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in treated group) / Mean number of writhes in control group] x 100.

-

Statistical Analysis: The results are typically expressed as mean ± SEM, and statistical significance is determined using appropriate tests such as one-way ANOVA followed by a post-hoc test.[1][3][4]

Anti-arrhythmic Activity: Aconitine-Induced Arrhythmia in Rats

This model is used to evaluate the potential of a compound to prevent or terminate cardiac arrhythmias induced by aconitine (B1665448), a potent cardiotoxin (B1139618) that activates sodium channels.

Protocol:

-

Animal Model: Anesthetized rats are used for this procedure.

-

Surgical Preparation: The rats are anesthetized, and electrodes are placed to record an electrocardiogram (ECG). A cannula is inserted into a vein for drug administration.

-

Induction of Arrhythmia: A continuous intravenous infusion of aconitine is initiated to induce arrhythmias, such as ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.

-

Drug Administration: The test compound (e.g., this compound) is administered intravenously before or after the onset of aconitine-induced arrhythmias to assess its prophylactic or therapeutic effects, respectively.

-

Monitoring: The ECG is continuously monitored to observe changes in heart rhythm. The dose of the test compound required to prevent or revert the arrhythmia is determined.

-

Data Analysis: The effective dose 50 (ED50), which is the dose that produces the desired anti-arrhythmic effect in 50% of the animals, is calculated.[1]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.

Protocol:

-

Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism with no drug) and a negative control (broth with no microorganism) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Observation: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

-

Confirmation: The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.[5][6][7][8][9]

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their pharmacological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.

Anti-inflammatory and Antioxidant Effects: Modulation of NF-κB, MAPK, and Nrf2/HO-1 Pathways

This compound has been shown to possess anti-inflammatory properties by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways. Furthermore, it can induce an antioxidant response by activating the Nrf2/HO-1 pathway.

Caption: this compound's anti-inflammatory and antioxidant mechanisms.

Antitumor Effects: Induction of Apoptosis via the Bax/Bcl-2/Caspase-3 Pathway

Certain this compound-type alkaloids have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of executioner caspases.

References

- 1. Overview of the chemistry and biological activities of natural this compound-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound|Diterpenoid Alkaloid for Research [benchchem.com]

- 3. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. apec.org [apec.org]

Atisine: A Technical Guide to its Discovery, Research, and Therapeutic Potential

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Atisine, a C20-diterpenoid alkaloid, has been a subject of scientific inquiry for over a century since its discovery in 1896.[1][2] Isolated from various plant species, primarily within the genera Aconitum, Delphinium, and Spiraea, this compound and its derivatives exhibit a wide spectrum of biological activities.[3][4] This technical guide provides a comprehensive overview of the discovery and historical research of this compound, its chemical properties, and its multifaceted pharmacological effects, including antitumor, anti-inflammatory, analgesic, and antiarrhythmic activities. Detailed experimental protocols for isolation, characterization, and bioassays are presented, alongside a summary of quantitative data. Furthermore, key signaling pathways modulated by this compound are illustrated to provide a deeper understanding of its mechanisms of action, offering valuable insights for future drug discovery and development.

Introduction

This compound is a naturally occurring C20-diterpenoid alkaloid characterized by a pentacyclic atisane-type skeleton.[3] It serves as a crucial biosynthetic precursor for a diverse array of other diterpenoid alkaloids.[3] The unique structural features and significant physiological effects of this compound-type alkaloids have garnered sustained interest from the scientific community.[1] These compounds have demonstrated a range of pharmacological properties, including antitumor, anti-inflammatory, analgesic, antiarrhythmic, and antiparasitic effects, highlighting their potential as a vast resource for drug discovery.[1][2][4] This guide aims to provide an in-depth technical resource on the discovery, historical research, and experimental investigation of this compound for researchers, scientists, and professionals in drug development.

History of this compound Research

The scientific journey of this compound began in the late 19th century and has since progressed through milestones of isolation, structural elucidation, synthesis, and the exploration of its biological activities.

-

1896: The first this compound-type compound, this compound, was isolated from Aconitum heterophyllum.[1][2]

-

1954: The chemical structure of this compound was proposed by Wiesner and colleagues, and independently by Pelletier and Jacobs.

-

1963: The first total synthesis of this compound was achieved by Wataru Nagata and his research group, a landmark in natural product synthesis.[3]

-

1964: The stereochemistry of this compound was established by Dvornik and Edwards.

-

Late 20th and 21st Century: Research has focused on isolating and characterizing a growing number of this compound-type alkaloids from various plant sources and investigating their diverse pharmacological activities, including antitumor, anti-inflammatory, and antiarrhythmic effects. To date, 87 this compound-type diterpenoid alkaloids and 11 bis-diterpenoid alkaloids containing an this compound unit have been reported.[1][2][4]

Chemical Properties and Structure

This compound is a complex diterpenoid alkaloid with the molecular formula C22H33NO2 and a molecular weight of 343.50 g/mol .[5] Its structure is characterized by a rigid pentacyclic atisane (B1241233) skeleton. The structural elucidation of this compound and its derivatives has been accomplished through detailed spectroscopic analyses, primarily using High-Resolution Mass Spectrometry (HR-MS), 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-¹H COSY, NOESY, HMBC, and HSQC), and Infrared (IR) spectroscopy.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C22H33NO2 | [5] |

| Molecular Weight | 343.50 g/mol | [5] |

| IUPAC Name | (1S,2R,4S,6R,7S,10R,11R)-11-methyl-5-methylidene-16-oxa-13-azahexacyclo[9.6.3.24,7.01,10.02,7.013,17]docosan-6-ol | [6] |

| CAS Number | 466-43-3 | [5] |

| Melting Point | 57-60 °C | [5] |

| pKa | 12.2 | [5] |

Isolation and Characterization

The isolation and purification of this compound and its analogs from plant sources are critical steps for their study. Advanced separation techniques are essential due to the structural similarity of these compounds.

Experimental Protocol: Isolation by pH-Zone-Refining Counter-Current Chromatography (CCC)

This protocol is adapted from a successful method for isolating this compound from Aconitum coreanum.[4][7]

4.1.1. Crude Alkaloid Extraction

-

Grind dried plant material (e.g., roots of Aconitum coreanum) into a powder.

-

Perform heat reflux extraction three times with 95% ethanol (B145695) solution containing a small amount of hydrochloric acid.

-

Combine the extracts and evaporate to dryness under reduced pressure.

-

Dissolve the residue in 1% HCl.

-

Wash the acidic solution with petroleum ether to remove non-polar compounds.

-

Basify the aqueous layer to pH 9.5 with ammonia (B1221849) water.

-

Extract the basic solution with chloroform (B151607) and evaporate the chloroform to dryness to obtain the crude alkaloid extract.

4.1.2. pH-Zone-Refining CCC Separation

-

Two-Phase Solvent System Preparation: Prepare a two-phase solvent system of petroleum ether-ethyl acetate-methanol-water (5:5:1:9, v/v/v/v). Add 10 mM triethylamine (B128534) (TEA) to the upper phase (stationary phase) and 10 mM hydrochloric acid (HCl) to the lower phase (mobile phase).

-

Sample Preparation: Dissolve the crude alkaloid extract in a mixture of the upper and lower phases.

-

CCC Operation:

-

Fill the multiplayer coiled column entirely with the upper phase (stationary phase).

-

Rotate the apparatus at a suitable speed (e.g., 850 rpm).

-

Inject the sample solution into the column.

-

Pump the lower phase (mobile phase) through the column at a specific flow rate.

-

Collect fractions and monitor the effluent by UV detection or thin-layer chromatography (TLC).

-

-

Fraction Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify and quantify the isolated alkaloids, including this compound.

Experimental Protocol: Characterization by UHPLC-MS

Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is a powerful technique for the rapid separation and characterization of complex alkaloid mixtures.[3]

-

Sample Preparation: Dissolve the purified this compound or alkaloid fractions in a suitable solvent (e.g., methanol).

-

Chromatographic Conditions:

-

Column: A reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of two solvents, such as water with an additive (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: A typical flow rate for UHPLC.

-

Column Temperature: Maintained at a constant temperature.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for alkaloids.

-

Mass Analyzer: A high-resolution mass analyzer such as Orbitrap or Time-of-Flight (TOF) for accurate mass measurements.

-

Data Acquisition: Acquire full scan MS and tandem MS (MS/MS) data for structural elucidation.

-

-

Data Analysis: Identify this compound and its derivatives based on their retention times, accurate mass measurements, and fragmentation patterns in the MS/MS spectra.

Biosynthesis of this compound

This compound-type diterpenoid alkaloids are biosynthesized from the amination of ent-atisane-type tetracyclic diterpenoids.[1][8] The biosynthesis pathway involves the integration of several metabolic pathways, including the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).[8][9] L-serine has been identified as a likely nitrogen source for the amination step.[10]

References

- 1. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview of the chemistry and biological activities of natural this compound-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methanolic extract of Artemisia absinthium prompts apoptosis, enhancing expression of Bax/Bcl-2 ratio, cell cycle arrest, caspase-3 activation and mitochondrial membrane potential destruction in human colorectal cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Atisine: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Diterpenoid Alkaloid Atisine, a Compound of Growing Interest in Drug Discovery and Development

Abstract

This compound, a C20-diterpenoid alkaloid primarily isolated from plants of the Aconitum, Delphinium, and Spiraea genera, has emerged as a significant subject of research in medicinal chemistry and pharmacology.[1] This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, and detailed insights into its biological activities and underlying molecular mechanisms. The document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Chemical and Physical Properties

This compound is a complex diterpenoid alkaloid with a pentacyclic skeleton.[1] Its unique structure has been the subject of numerous synthetic studies. The following tables summarize the key chemical identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 466-43-3 | [2][3][4] |

| PubChem CID | 6426913 | [1][2] |

| InChI | InChI=1S/C22H33NO2/c1-14-15-4-8-21(18(14)24)9-5-16-20(2)6-3-7-22(16,17(21)12-15)19-23(13-20)10-11-25-19/h15-19,24H,1,3-13H2,2H3/t15-,16+,17+,18+,19-,20-,21-,22-/m0/s1 | [2] |

| InChIKey | KWVIBDAKHDJCNY-PTRUQLRHSA-N | [2][3] |

| SMILES | C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3C--INVALID-LINK--C(=C)[C@H]5O)[C@H]6N(C2)CCO6 | [2] |

| IUPAC Name | (1S,2R,4S,6R,7S,10R,11R,17S)-11-methyl-5-methylidene-16-oxa-13-azahexacyclo[9.6.3.2⁴,⁷.0¹,¹⁰.0²,⁷.0¹³,¹⁷]docosan-6-ol | [2] |

| Synonyms | Anthorine | [2][4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₃NO₂ | [2][3][4] |

| Molecular Weight | 343.5 g/mol | [2][3][4] |

| Appearance | Solid | [4] |

| Melting Point | 57-60 °C | [4] |

| pKa | 12.2 | [4] |

Biological Activities and Quantitative Data

This compound and its related this compound-type diterpenoid alkaloids exhibit a broad spectrum of biological activities, including antitumor, anti-inflammatory, anti-parasitic, antiarrhythmic, and cholinesterase inhibitory effects.[1] The following tables present a summary of the available quantitative data for these activities.

Table 3: Antitumor Activity of this compound-Type Diterpenoid Alkaloids (IC₅₀ in µM)

| Compound | A549 (Lung) | Caco-2 (Colorectal) | H460 (Lung) | Skov-3 (Ovarian) | MCF-7 (Breast) | HL-60 (Leukemia) | SMMC-7721 (Hepatoma) | SW-480 (Colon) | Reference |

| Honthis compound (27) | - | - | - | - | 3.16 | - | - | - | [1] |

| Delphthis compound C (25) | 2.36 | - | - | - | - | - | - | - | [1] |

| Brunonianine B (86) | >50 | 3.14 | 19.6 | 2.20 | - | - | - | - | [1] |

| Brunonianine C (87) | >50 | 2.41 | 28.3 | 6.88 | - | - | - | - | [1] |

| Derivative S1 | - | - | - | - | - | 2.243 | - | - | [1] |

| Derivative S2 | - | - | - | - | - | 3.377 | - | - | [1] |

| Derivative S9 | - | - | - | - | - | 4.524 | - | - | [1] |

| Derivative S11 | - | - | - | - | - | 1.814 | - | - | [1] |

Table 4: Anti-inflammatory and Other Biological Activities of this compound-Type Diterpenoid Alkaloids

| Compound | Activity | Assay | IC₅₀ (µM) | Reference |

| Forrestline F (62) | Anti-inflammatory | NO Production Inhibition (LPS-stimulated RAW264.7) | 9.57 | [1] |

| Ajaconine (15) | Cholinesterase Inhibition | Acetylcholinesterase (AChE) | 12.61 | [1] |

| Ajaconine (15) | Cholinesterase Inhibition | Butyrylcholinesterase (BchE) | 10.18 | [1] |

| Heterophyllinine-B (31) | Cholinesterase Inhibition | Butyrylcholinesterase (BchE) | 40.63 | [1] |

Table 5: Antiparasitic Activity of this compound-Type Diterpenoid Alkaloids (IC₅₀ in µg/mL)

| Compound | Organism | IC₅₀ (µg/mL) | Reference |

| Atisinium chloride (21) | T. cruzi epimastigotes | 5.46 | [1] |

| Azitine (61) | L. infantum promastigotes | 1.1 | [1] |

| Isoazitine (76) | L. infantum promastigotes | 4.1 | [1] |

Table 6: Acute Toxicity of this compound-Type Diterpenoid Alkaloids

| Compound | Organism | Route | LD₅₀ (mg/kg) | Reference |

| This compound (21) | Mouse | i.v. | 9 | [1] |

| Isothis compound (30) | Mouse | i.v. | 8 | [1] |

| Dihydrothis compound (3) | Mouse | i.v. | 38 | [1] |

| Atidine (6) | Mouse | i.v. | 58 | [1] |

| Coryphidine (60) | Mouse | i.v. | 20 | [1] |

Signaling Pathways and Molecular Mechanisms

The diverse biological activities of this compound and its analogs are underpinned by their modulation of key cellular signaling pathways. This section details the known molecular mechanisms, with a focus on anti-inflammatory and apoptotic pathways.

Anti-inflammatory Signaling Pathway

Certain this compound-type diterpenoid alkaloids, such as Forrestline F, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[1] In LPS-stimulated macrophages, Forrestline F inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] Mechanistically, it downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by suppressing the phosphorylation of key signaling proteins, including p65 (a subunit of NF-κB) and the MAPKs (p38, ERK, and JNK).[1]

Caption: Simplified diagram of the anti-inflammatory action of an this compound-type alkaloid.

Apoptosis Signaling Pathway

The antitumor activity of some this compound-type diterpenoid alkaloids is mediated through the induction of apoptosis. For example, Brunonianine B has been shown to induce apoptosis in Skov-3 ovarian cancer cells by modulating the Bax/Bcl-2/caspase-3 signaling pathway.[1] This involves a reduction in the mitochondrial membrane potential, leading to the activation of the caspase cascade. Specifically, the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is increased, which in turn activates caspase-3, a key executioner caspase, ultimately leading to programmed cell death.

Caption: Simplified diagram of the pro-apoptotic action of an this compound-type alkaloid.

Biosynthetic Pathway

The biosynthesis of this compound-type diterpenoid alkaloids originates from the general isoprenoid pathway.[1] Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) serve as the fundamental five-carbon building blocks.[1] Through the action of geranylgeranyl pyrophosphate synthase (GGPPS), three molecules of IPP and one molecule of DMAPP are condensed to form geranylgeranyl pyrophosphate (GGPP), the universal C20 precursor for diterpenoids.[1] GGPP is then cyclized to form the atisane (B1241233) skeleton, which undergoes amination, with L-serine being a likely nitrogen source, to yield the this compound-type diterpenoid alkaloids.[1]

References

- 1. Overview of the chemistry and biological activities of natural this compound-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular dissection of pathway components unravel this compound biosynthesis in a non-toxic Aconitum species, A. heterophyllum Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability Profile of Atisine

Audience: This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the physicochemical properties of atisine, with a focus on its solubility and stability.

Abstract: this compound is a C20-diterpenoid alkaloid naturally found in plants of the Aconitum, Delphinium, and Spiraea genera.[1] It serves as a critical biosynthetic precursor for a wide array of other complex diterpenoid alkaloids and possesses a range of biological activities, including anti-inflammatory, antiarrhythmic, and antitumor properties.[1][2][3] Despite its significance, detailed public data on its solubility and stability are scarce. This technical guide consolidates the available physicochemical data, provides a theoretical assessment of its solubility and stability, and outlines detailed experimental protocols for researchers to generate robust, quantitative data essential for drug development.

Physicochemical Properties of this compound

A foundational understanding of this compound's physicochemical properties is crucial for predicting its behavior in various experimental and physiological conditions. This compound is characterized by a rigid, pentacyclic atisane-type skeleton.[1] It is a strong base, a property conferred by its tertiary nitrogen atom.[4]

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₃NO₂ | [4][5] |

| Molecular Weight | 343.50 g/mol | [4][5] |

| Appearance | Solid | [4] |

| Melting Point | 57-60 °C | [4] |

| pKa | 12.2 (Strong Base) | [4] |

| Synonyms | Anthorine | [4] |

| CAS Number | 466-43-3 | [4][5] |

Solubility Profile

Quantitative solubility data for this compound in common pharmaceutical solvents is not extensively reported in the public domain. However, based on its structure—a large, predominantly hydrophobic core with a basic nitrogen and a secondary hydroxyl group—a qualitative solubility profile can be inferred.

| Solvent/Medium | Expected Solubility | Rationale |

| Aqueous Buffers (pH > 8) | Very Low | At neutral to basic pH, the molecule is in its non-ionized, free base form, which has limited interaction with water due to the large hydrophobic scaffold. |

| Aqueous Buffers (pH < 7) | High | As a strong base (pKa 12.2), this compound will be protonated in acidic conditions to form a cationic salt, which is expected to be significantly more soluble in aqueous media. |

| Methanol, Ethanol | Soluble | The hydroxyl group and nitrogen atom can form hydrogen bonds with polar protic solvents. |

| Chloroform, Dichloromethane | Soluble | The predominantly nonpolar structure suggests good solubility in chlorinated solvents. Extraction protocols often utilize a chloroform-soluble fraction.[6] |

| DMSO, DMF | Soluble | These polar aprotic solvents are generally effective at dissolving a wide range of organic molecules. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To generate quantitative data, the shake-flask method is the gold standard and is recommended by regulatory bodies.[7][8][9]

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers to establish a pH-solubility profile.

Materials:

-

This compound (pure API)

-

Buffer solutions: 0.1 N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8)[7]

-

Mechanical shaker or orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm PVDF syringe filters)

-

Validated HPLC-UV or UPLC-UV analytical method for this compound quantification

Procedure:

-

Add an excess amount of this compound to a known volume of each buffer solution in triplicate. The solid phase should be clearly visible.

-

Secure the flasks in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).[10]

-

Agitate the samples for a sufficient duration to reach equilibrium. This should be determined by preliminary experiments, sampling at various time points (e.g., 24, 48, and 72 hours) until the concentration in solution plateaus.[7]

-

Once equilibrium is reached, cease agitation and allow the samples to settle.

-

Carefully withdraw an aliquot of the supernatant. Immediately separate the dissolved drug from the undissolved solid by centrifugation or filtration to prevent post-sampling precipitation.[7]

-

Accurately dilute the clear supernatant with an appropriate solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the HPLC method.

-

Analyze the concentration of this compound in the diluted samples using the validated analytical method.

-

Calculate the solubility in mg/mL or µg/mL for each pH condition.

Stability Profile and Forced Degradation

Predicted Instabilities

Based on this compound's structure, it may be susceptible to:

-

Oxidation: The tertiary amine and allylic positions could be susceptible to oxidation.

-

Hydrolysis: While lacking highly labile ester or amide groups, extreme pH and temperature could potentially force the opening of the oxazolidine (B1195125) ring system.

-

Thermal Degradation: The complex, strained ring system may be sensitive to high temperatures.

Experimental Protocol: Forced Degradation Studies

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound solution (e.g., 1 mg/mL in a suitable solvent)

-

Acids: 0.1 M to 1 M HCl[13]

-

Bases: 0.1 M to 1 M NaOH[13]

-

Oxidizing agent: 3-30% Hydrogen Peroxide (H₂O₂)

-

Temperature-controlled oven and photostability chamber (ICH Q1B compliant)

-

Validated stability-indicating HPLC-UV/PDA method

Procedure:

-

Hydrolysis:

-

Treat this compound solution with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature and elevated temperature (e.g., 60-80 °C).

-

Monitor for degradation over time (e.g., 2, 8, 24, 48 hours).

-

Neutralize samples before HPLC analysis.

-

-

Oxidation:

-

Treat this compound solution with H₂O₂ at room temperature.

-

Monitor for degradation over time.

-

-

Thermal Degradation:

-

Expose solid this compound powder and a solution of this compound to dry heat (e.g., 80 °C) for an extended period (e.g., 48-72 hours).

-

-

Photostability:

-

Expose solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light.

-

Analysis: Analyze all stressed samples, alongside a non-degraded control, using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[13] The method must be able to separate the intact this compound peak from all degradation product peaks.

Biosynthetic Pathway

This compound-type diterpenoid alkaloids are biosynthesized from the fundamental isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3] These precursors are cyclized to form the characteristic tetracyclic ent-atisane diterpene skeleton, which then undergoes a series of oxidative modifications and amination to yield the final this compound structure.[1][3] Studies suggest that L-serine serves as a primary nitrogen source for the formation of the oxazolidine ring.[14]

Conclusion

This compound is a structurally complex natural product with significant biological and biosynthetic interest. While its basic physicochemical properties are documented, there is a notable gap in the literature regarding its quantitative solubility and stability profiles. This guide provides the necessary theoretical framework and detailed, standardized protocols for researchers to systematically investigate these critical parameters. The generation of such data through the outlined solubility and forced degradation studies is an indispensable step for any future development of this compound or its derivatives for therapeutic applications.

References

- 1. This compound|Diterpenoid Alkaloid for Research [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Overview of the chemistry and biological activities of natural this compound-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [drugfuture.com]

- 5. This compound | C22H33NO2 | CID 6426913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. who.int [who.int]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biotech-asia.org [biotech-asia.org]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. Approach to the biosynthesis of this compound-type diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Atisine Biosynthetic Pathway from Geranylgeranyl Diphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of atisine, a complex diterpenoid alkaloid, starting from the universal precursor geranylgeranyl diphosphate (B83284) (GGPP). The document details the enzymatic steps, key intermediates, and regulatory aspects of the pathway, supported by quantitative data and detailed experimental protocols.

The Core Biosynthetic Pathway: From Geranylgeranyl Diphosphate to this compound

The biosynthesis of this compound is a multi-step process that begins with the general terpenoid pathway and involves cyclization, oxidation, and nitrogen incorporation. The pathway is primarily elucidated from studies in Aconitum and Delphinium species.

The journey from GGPP to this compound can be broadly divided into four key stages:

-

Formation of the Diterpene Precursor: Geranylgeranyl diphosphate (GGPP) is synthesized via the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways.[1][2][3]

-

Cyclization to the Atisane Skeleton: GGPP undergoes a two-step cyclization catalyzed by diterpene synthases (diTPSs) to form the characteristic tetracyclic skeleton of atisane-type diterpenes.

-

Oxidative Modifications: The diterpene skeleton is then functionalized through a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (P450s).

-

Nitrogen Incorporation: The final stage involves the incorporation of a nitrogen atom, derived from L-serine, to form the this compound alkaloid.

The key enzymatic steps and intermediates are outlined below:

-

Geranylgeranyl Diphosphate (GGPP) to ent-Copalyl Diphosphate (ent-CPP): The biosynthesis initiates with the cyclization of the C20 precursor GGPP. A class II diTPS, specifically ent-copalyl diphosphate synthase (CPS), catalyzes the protonation of GGPP to form a bicyclic diphosphate intermediate, ent-CPP.[2][3][4] This is a critical branch point for the biosynthesis of various diterpenoids.[1][5]

-

ent-Copalyl Diphosphate (ent-CPP) to ent-Atiserene: Following the formation of ent-CPP, a class I diTPS, an ent-kaurene (B36324) synthase-like (KSL) enzyme, facilitates the conversion of this intermediate into the tetracyclic diterpene hydrocarbon skeleton of ent-atiserene.[2][4]

-

Oxidation of ent-Atiserene: After the formation of the core skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases.[4] For instance, ent-kaurene oxidase (KO) and ent-kaurene hydroxylase (KH) are P450 enzymes implicated in these steps.[1][6] These oxidations lead to the formation of key intermediates like atisenol and steviol (B1681142).[1][5] The pathway can proceed through either ent-kaurene to steviol or directly from ent-atiserene to atisenol.[1][2][3]

-

Formation of this compound: The final step involves the incorporation of a nitrogen-containing group. L-serine has been identified as a primary nitrogen source for this compound-type diterpenoid alkaloids.[5][7][8] It is believed that ethanolamine, derived from the decarboxylation of serine by serine decarboxylase (SDC), reacts with the oxidized diterpene intermediates to form the characteristic oxazolidine (B1195125) ring of this compound.[1][2][5] Transaminases (TA) may also be involved in this final stage.[2]

Below is a diagram illustrating the this compound biosynthetic pathway.

Caption: The this compound biosynthetic pathway from GGPP.

Quantitative Data

The following tables summarize quantitative data related to the this compound biosynthetic pathway, primarily focusing on gene expression and metabolite accumulation in Aconitum heterophyllum.

Table 1: Relative Gene Expression in Roots vs. Shoots of A. heterophyllum

| Gene/Enzyme | Pathway | Fold Change in Roots (vs. Shoots) | Reference |

| G6PI | Glycolysis | 1.67 | [1] |

| PFK | Glycolysis | 1.75 | [1] |

| ALD | Glycolysis | 3.60 | [1] |

| ENO | Glycolysis | 2.73 | [1] |